7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the tetrahydroisoquinoline core
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
THIQs are known to interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Thiqs are known to impact various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are not fully understood yet. It is known that tetrahydroisoquinolines are key fragments of diverse range of alkaloids and bioactive molecules . They can act as precursors for various alkaloids displaying multifarious biological activities .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. It is known that tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from simple precursors. One common synthetic route is the Pomeranz-Fritsch cyclization, which involves the cyclization of a β-aminoketone derivative. The reaction conditions for this cyclization include the use of strong acids such as hydrochloric acid and heating the reaction mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can produce reduced isoquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.
Scientific Research Applications
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is similar to other tetrahydroisoquinoline derivatives, but its unique structural features, such as the presence of a fluorine atom and a methyl group, distinguish it from other compounds in this class. Some similar compounds include:
7-Fluoro-1,2,3,4-tetrahydroisoquinoline
3-Methyl-1,2,3,4-tetrahydroisoquinoline
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Properties
IUPAC Name |
7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJFJHCODUSJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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